molecular formula C12H16N4Na3O12P3 B15138557 5-Propargylamino-ddCTP (trisodium)

5-Propargylamino-ddCTP (trisodium)

Cat. No.: B15138557
M. Wt: 570.17 g/mol
InChI Key: QECZHFZFOCDTEU-OTLAMWELSA-K
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Description

5-Propargylamino-ddCTP (trisodium) is a nucleoside molecule used primarily in the synthesis of cyanine dye-nucleotide conjugates. These conjugates are essential for nucleic acid labeling and sequence analysis . The compound is known for its high purity and is widely used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propargylamino-ddCTP (trisodium) involves the incorporation of a propargylamino group into the dideoxycytidine triphosphate (ddCTP) molecule. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the correct attachment of the propargylamino group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Propargylamino-ddCTP (trisodium) can undergo various chemical reactions, including:

    Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.

Common Reagents and Conditions

Common reagents used in reactions involving 5-Propargylamino-ddCTP (trisodium) include cyanine dyes for conjugation, as well as various solvents and catalysts to facilitate the reactions .

Major Products Formed

The primary products formed from reactions involving 5-Propargylamino-ddCTP (trisodium) are cyanine dye-nucleotide conjugates, which are used in nucleic acid labeling and sequence analysis .

Scientific Research Applications

5-Propargylamino-ddCTP (trisodium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propargylamino-ddCTP (trisodium) involves its incorporation into nucleic acids during synthesis. The propargylamino group allows for the attachment of fluorescent dyes, enabling the visualization and analysis of nucleic acids. This process is crucial for various molecular biology techniques, including sequencing and labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propargylamino-ddCTP (trisodium) is unique due to its dideoxy modification, which prevents further elongation of the nucleic acid chain. This property is particularly useful in sequencing applications, where chain termination is required .

Properties

Molecular Formula

C12H16N4Na3O12P3

Molecular Weight

570.17 g/mol

IUPAC Name

trisodium;[[[(2R,5S)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H19N4O12P3.3Na/c13-5-1-2-8-6-16(12(17)15-11(8)14)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H2,14,15,17)(H2,18,19,20);;;/q;3*+1/p-3/t9-,10+;;;/m1.../s1

InChI Key

QECZHFZFOCDTEU-OTLAMWELSA-K

Isomeric SMILES

C1C[C@H](O[C@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=NC2=O)N)C#CCN.[Na+].[Na+].[Na+]

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=NC2=O)N)C#CCN.[Na+].[Na+].[Na+]

Origin of Product

United States

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